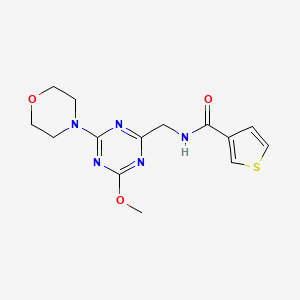![molecular formula C6H7ClN4 B2423289 [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride CAS No. 1598386-14-1](/img/structure/B2423289.png)
[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride” is a chemical compound with the molecular weight of 170.6 . It’s used in various biochemical, clinical, and pharmaceutical applications .
Synthesis Analysis
The synthesis of triazolopyridine derivatives has been described in several studies . For instance, one study described the synthesis of a congener of Trazodone, which was found to be a potent and selective inhibitor of synaptosomal uptake of 5-hydroxytryptamine .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques. Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied. For example, it was found that the compound reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers .Physical and Chemical Properties Analysis
“this compound” is a solid compound that should be stored in an inert atmosphere at 2-8°C . Its InChI code is 1S/C6H6N4.ClH/c7-5-1-2-10-4-8-9-6 (10)3-5;/h1-4H,7H2;1H .Scientific Research Applications
Structural and Optical Properties
- [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride shows unique structural and optical properties. Studies on its FTIR and FT-Raman spectra, using the B3LYP/6-311G(2d,2p) approach and GAUSSIAN 16W program, have revealed significant insights into its molecular structure and vibrational spectra. XRD studies indicate that it crystallizes in the monoclinic space group P21/n, and its electron absorption and luminescence spectra have been measured, highlighting its potential in various optical applications (Dymińska et al., 2022).
Synthesis and Cyclization Processes
- Research has focused on the synthesis of this compound and its derivatives through oxidative cyclization processes. Such processes, involving N-chlorosuccinimide and aqueous potassium carbonate, have been explored for creating triazolopyridines, highlighting the compound's versatility in chemical synthesis (Ishimoto et al., 2015).
Electroluminescent Properties
- The compound has been used in the synthesis of bipolar red host materials for red phosphorescent organic light emitting diodes (PhOLEDs). Its role in enhancing electron transport, combined with the properties of triphenylamine derivatives that enhance hole transport, demonstrates its applicability in advanced electronic and optical devices (Kang et al., 2017).
Biological Activities
- This compound and its derivatives have been investigated for various biological activities, including antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicide activities. These derivatives have shown effectiveness against a range of microorganisms and have potential applications in the treatment of diseases like schistosomiasis and neurological disorders linked to glutamate dysfunction (Gandikota et al., 2017).
Density Functional Theory Studies
- Density Functional Theory (DFT) studies have been performed to understand the molecular structure and regioselectivity of ring closure in [1,2,4]Triazolo[4,3-a]pyridin-7-amine derivatives. These studies provide insights into the electronic properties and potential molecular rearrangements of such compounds, aiding in their application in various scientific fields (Mozafari et al., 2016).
Palladium-Catalyzed Synthesis
- A palladium-catalyzed method for synthesizing [1,2,4]Triazolo[4,3-a]pyridines has been developed, demonstrating the compound's versatility and potential in organic synthesis. This method allows for a variety of substitutions at the 3-position, expanding its utility in chemical research (Reichelt et al., 2010).
X-Ray Structural Analysis
- X-ray diffraction studies have been conducted to determine the crystal structure of [1,2,4]Triazolo[4,3-a]pyridin-7-amine derivatives, providing valuable information about their molecular conformation and stability. Such studies are crucial for understanding the compound's potential in various applications (El-Kurdi et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it’s plausible that this compound may also target bacterial cells.
Mode of Action
Related compounds have shown to exhibit excellent anti-tumor activity against various cancer cell lines . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride might interact with its targets, leading to changes that inhibit the growth of these cells.
Biochemical Pathways
Related compounds have shown to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that this compound might affect similar pathways, leading to apoptosis in targeted cells.
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c , suggesting that it may have specific stability and storage requirements that could impact its bioavailability.
Result of Action
Related compounds have shown to exhibit excellent anti-tumor activity against various cancer cell lines . This suggests that this compound might have similar effects, potentially leading to the inhibition of cell growth or induction of cell death in targeted cells.
Action Environment
The compound’s storage temperature is recommended to be between 2-8°c , suggesting that temperature could be a significant environmental factor influencing its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Triazolopyridine derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities . They have been recognized as antifungal, antibacterial, and anticonvulsant agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .
Cellular Effects
Related compounds have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .
Molecular Mechanism
Related compounds have been found to bind to c-Met and VEGFR-2 protein, similar to the drug foretinib .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-1-2-10-4-8-9-6(10)3-5;/h1-4H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUXXLQIBZNQNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2423206.png)

![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2423209.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B2423210.png)
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-furylmethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2423212.png)
![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2423213.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2423215.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2423216.png)


![(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B2423221.png)
![(E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423222.png)

![1-Benzyl-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2423229.png)
